molecular formula C22H30N4O4S B12840053 (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B12840053
M. Wt: 446.6 g/mol
InChI Key: PQYALQWEVJKEKC-JTDSTZFVSA-N
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Description

The compound (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a chiral small molecule with a molecular formula of C₂₂H₃₀N₄O₃S and a molecular weight of 430.56 g/mol . Key features include:

  • Stereochemistry: The (2S,4R) and (S) configurations in the pyrrolidine and amino acid moieties, respectively, critical for biological activity.
  • Functional Groups: A 4-hydroxy-pyrrolidine core, a 3,3-dimethylbutanoyl amino acid side chain, and a benzyl group substituted with a 4-methylthiazole ring and a 2-hydroxy group.
  • Physicochemical Properties: Requires storage under inert atmosphere at 2–8°C due to sensitivity to light and oxidation .
  • Hazards: Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

Molecular Formula

C22H30N4O4S

Molecular Weight

446.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H30N4O4S/c1-12-18(31-11-25-12)13-5-6-14(17(28)7-13)9-24-20(29)16-8-15(27)10-26(16)21(30)19(23)22(2,3)4/h5-7,11,15-16,19,27-28H,8-10,23H2,1-4H3,(H,24,29)/t15-,16+,19-/m1/s1

InChI Key

PQYALQWEVJKEKC-JTDSTZFVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Description Reagents/Conditions Notes
1 Synthesis of tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate Coupling of protected amino acid and pyrrolidine derivative Protects amino groups, sets stage for amide bond formation
2 Deprotection and amide bond formation Treatment with hydrogen chloride in 1,4-dioxane (4 M) at 20°C for 3 hours Efficient removal of protecting groups and formation of final amide bond; yields ~99.87% of hydrochloride salt as pale yellow solid
3 Purification and isolation Solvent evaporation and direct use without further purification High purity product suitable for subsequent applications

Protection Strategies

  • The 4-hydroxy group on the pyrrolidine ring is often protected using tert-butyldimethylsilyl (TBS) ethers to prevent epimerization and side reactions during coupling steps.
  • Acid-labile protecting groups are preferred to avoid basic conditions that may cause stereochemical inversion at the 4-hydroxy position.

Amide Coupling Techniques

  • Commonly employed coupling reagents include EDCI/HOBt, PyBOP, or HATU to facilitate efficient amide bond formation with minimal racemization.
  • Solvent systems such as DMF/DCM mixtures (4:1 v/v) improve solubility of hydrophobic intermediates and enhance coupling efficiency.
  • Temperature control (0–4°C) during coupling minimizes racemization and preserves stereochemical integrity.

Analytical and Quality Control Methods

Technique Purpose Details
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 columns, UV detection at 254 nm; mobile phases combining methanol and phosphate buffers (pH 5.5)
Mass Spectrometry (LC-MS, ESI+) Molecular weight confirmation and impurity detection High-resolution MS confirms expected m/z (e.g., 590.3 [M+H]+) and identifies minor impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and stereochemical verification 2D-COSY and HSQC techniques resolve overlapping signals in pyrrolidine and thiazole regions
Chiral HPLC Enantiomeric purity Ensures maintenance of (2S,4R) and (S) stereochemistry throughout synthesis

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C22H31ClN4O4S
Molecular Weight 467.0 g/mol (hydrochloride salt)
Key Reagents Hydrogen chloride in 1,4-dioxane, EDCI/HOBt, PyBOP, HATU
Reaction Conditions 20°C, 3 hours for deprotection and coupling
Yield Up to 99.87% (hydrochloride salt)
Purity ≥95% (by HPLC)
Storage 2–8°C under inert atmosphere; lyophilized at -20°C for long-term
Analytical Techniques HPLC, LC-MS, NMR, chiral HPLC

Research Findings and Optimization Insights

  • The use of acid-labile protecting groups and mild deprotection conditions prevents stereochemical inversion at the 4-hydroxy position, critical for biological activity.
  • Switching from EDCI/HOBt to PyBOP or HATU improves coupling efficiency and reduces side reactions, enhancing overall yield.
  • Ion-pair chromatography with heptafluorobutyric acid (HFBA) as an additive resolves co-eluting impurities that standard HPLC may miss, improving purity assessment accuracy.
  • Tandem MS/MS fragmentation patterns help distinguish isobaric contaminants, ensuring product identity and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Case Studies

  • Anticancer Activity : Research has demonstrated that similar pyrrolidine derivatives can inhibit tumor growth in vitro and in vivo models. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines.
  • Inflammation Modulation : A study on thiazole-containing compounds indicated their potential to reduce pro-inflammatory cytokines in animal models, suggesting similar pathways might be applicable to this compound.

Synthesis and Derivatives

The synthesis of this compound can involve multiple steps including:

  • Formation of the pyrrolidine ring.
  • Introduction of the amino acid derivative.
  • Functionalization with hydroxy and thiazole groups.

Structural Comparisons

Several structurally similar compounds have been studied for their biological activities:

Compound NameStructural FeaturesBiological Activity
Compound APyrrolidine ringAnticancer
Compound BThiazole moietyAnti-inflammatory
Compound CHydroxy groupAntioxidant

These compounds differ in substituents influencing their biological activities and therapeutic applications.

Applications in Drug Development

Given its structural attributes, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Biochemical Research : Understanding enzyme interactions and biochemical pathways influenced by this compound.

Mechanism of Action

The mechanism of action of (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structural analogs and their key differences:

Compound Name / ID Substituent Variations Key Data Source
Target Compound - 2-hydroxy-4-(4-methylthiazol-5-yl)benzyl group
- (S)-2-amino-3,3-dimethylbutanoyl
MW: 430.56; Storage: 2–8°C, dark; Hazards: H302, H315, H319, H335
(2S,4R)-1-((S)-2-(4-isocyanobutanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (44) - 4-isocyanobutanamido group replaces amino
- No 2-hydroxy on benzyl
Yield: 33%; MP: 63.1–64.6°C; Purification: CH₃CN/MeOH 9:1
(2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30) - Benzamido group replaces amino
- No 2-hydroxy on benzyl
Patent example; no yield or MP reported
(2S,4R)-1-((S)-2-{4-cyanobenzamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide - 4-cyanobenzamido group replaces amino
- No 2-hydroxy on benzyl
Patent example; structural emphasis
(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(2-methyloxazol-4-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 187) - Oxazole replaces thiazole in side chain
- R-configuration in acyl group
Patent example; heterocyclic variation

Impact of Substituent Modifications

Amino Acid Side Chain
  • The amino group in the target compound contrasts with isocyanobutanamido (Compound 44) and benzamido/cyanobenzamido groups (Examples 30, 44C). For instance, the isocyanobutanamido group in Compound 44 may enhance reactivity but reduces yield (33% vs.
Benzyl Group Substitutions
  • The 2-hydroxy-4-(4-methylthiazol-5-yl)benzyl group in the target compound is unique. Analogs lacking the 2-hydroxy group (e.g., Compound 44, Example 30) may exhibit reduced solubility or altered pharmacokinetics due to the absence of a polar hydroxyl moiety.
Heterocyclic Variations
  • Replacement of the 4-methylthiazole with oxazole (Example 187) or imidazole (Example 189) alters electronic properties and steric bulk, which could affect interactions with enzymatic targets .

Biological Activity

The compound (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide , also known by its CAS number 1948273-03-7, has garnered attention for its potential biological activities, particularly in the realm of cancer research and protein degradation mechanisms. This article delves into its biological activity, supported by data tables and case studies.

  • Molecular Formula : C23H33ClN4O3S
  • Molecular Weight : 481.05 g/mol
  • CAS Number : 1948273-03-7
  • Structure : The compound features a pyrrolidine core with various substituents that enhance its bioactivity.

The compound is recognized as a VHL E3 ligase ligand , which plays a crucial role in the ubiquitin-proteasome system. It targets specific proteins for degradation, thereby modulating cellular pathways involved in cancer progression. The von Hippel–Lindau (VHL) protein is a tumor suppressor that regulates hypoxia-inducible factors (HIFs), and its dysregulation is often associated with various cancers .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity through the degradation of BCL-X_L, a protein that inhibits apoptosis in cancer cells. In a study evaluating the compound's efficacy, it was found to induce cell death in various cancer cell lines, including MOLT-4 and RS4;11 cells. The compound demonstrated a lower DC_50 value compared to other analogs, indicating higher potency in inducing apoptosis .

2. Protein Degradation

The compound functions as a PROTAC (Proteolysis Targeting Chimera), facilitating the targeted degradation of specific proteins. In cellular assays, it formed stable ternary complexes with target proteins and E3 ligases, enhancing the degradation efficiency of oncogenic proteins .

Case Study 1: Efficacy in Leukemia Models

In a preclinical study involving leukemia models, treatment with the compound resulted in significant tumor regression. The study reported a reduction in BCL-X_L levels and subsequent apoptosis in treated cells. This suggests that the compound could be an effective therapeutic agent for hematological malignancies .

Case Study 2: Pharmacokinetics in Animal Models

A pharmacokinetic study evaluated the compound's absorption and distribution following intraperitoneal administration in mice. The results showed that the compound achieved a maximum plasma concentration (C_max) of 27 ± 0.6 μM within 0.5 hours and maintained effective concentrations for over 8 hours post-administration . This indicates favorable pharmacokinetic properties conducive to further development as an antitumor agent.

Data Tables

Parameter Value
Molecular Weight481.05 g/mol
C_max (in mice)27 ± 0.6 μM
Duration above DC_50> 8 hours
DC_50 (BCL-X_L degradation)Significantly lower than analogs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how is stereochemical integrity maintained during synthesis?

  • Methodological Answer : The compound is synthesized via stepwise coupling of its pyrrolidine-2-carboxamide backbone with functionalized side chains. Key steps include:

  • Solid-phase peptide synthesis (SPPS) for the (S)-2-amino-3,3-dimethylbutanoyl moiety to ensure chiral purity .
  • Hydroxybenzyl group introduction via reductive amination, using sodium cyanoborohydride to minimize racemization .
  • Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .
    • Critical Considerations : Monitor reaction pH and temperature to prevent epimerization, especially at the 4-hydroxy-pyrrolidine stereocenter .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation and hydrolysis .
  • Prepare fresh solutions in DMSO (≤10 mM) for in vitro assays; avoid repeated freeze-thaw cycles .
  • Regularly assess degradation via HPLC-UV (λ = 254 nm) and LC-MS to detect hydrolyzed byproducts (e.g., free carboxylic acid derivatives) .

Q. How can researchers validate the compound’s structural identity post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., J=4.5HzJ = 4.5 \, \text{Hz} for 4-hydroxy-pyrrolidine protons) .
  • High-resolution mass spectrometry (HR-MS) : Match experimental and theoretical m/z values (e.g., [M+H]+^+ = 587.2754) within 5 ppm error .
  • X-ray crystallography : Resolve ambiguous stereocenters by co-crystallizing with a heavy atom derivative (e.g., selenomethionine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the 4-methylthiazole and hydroxybenzyl groups to assess target binding affinity .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases or proteases) .
  • Functional Assays : Pair SAR data with cell-based IC50_{50} measurements (e.g., inhibition of a kinase phosphorylation cascade) .
    • Data Contradiction Analysis : If potency decreases despite favorable docking scores, evaluate cell permeability via Caco-2 monolayer assays or metabolite stability in hepatocyte S9 fractions .

Q. What experimental strategies can resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (rodent IV/PO dosing) and brain penetration (LC-MS/MS of cerebrospinal fluid) .
  • Metabolite Identification : Use HR-MS/MS to detect hydroxylated or glucuronidated derivatives that may reduce bioavailability .
  • Tissue Distribution Studies : Apply quantitative whole-body autoradiography (QWBA) with 14C^{14}C-labeled compound .

Q. How can researchers design a robust assay to study the compound’s target engagement in complex biological matrices?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with compound, lyse, heat-denature (37–65°C), and quantify target protein stability via Western blot or AlphaScreen .
  • Photoaffinity Labeling : Incorporate a benzophenone or diazirine moiety into the compound for UV-induced crosslinking, followed by pull-down/MS for target identification .
    • Troubleshooting : If nonspecific binding occurs, optimize probe concentration (≤10× IC50_{50}) and include negative controls (e.g., inactive enantiomer) .

Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in biological activity?

  • Methodological Answer :

  • Quality Control (QC) : Implement HPLC-ELSD for quantifying residual solvents and chiral SFC to confirm enantiomeric excess (>99%) .
  • Bioactivity Normalization : Use an internal reference compound (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .

Q. What analytical techniques are recommended for detecting degradation products during long-term stability studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via UPLC-PDA-MS .
  • Degradant Isolation : Use preparative HPLC to isolate impurities for structural elucidation via 1H^1H-NMR and 2D-COSY .

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